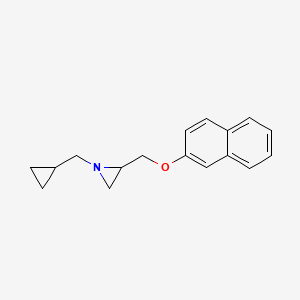
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an aziridine derivative that contains a cyclopropylmethyl group, a naphthalen-2-yloxymethyl group, and an aziridine ring. The unique structure of this compound makes it an attractive candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine involves the inhibition of various enzymes that are involved in tumor growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. It also inhibits the growth and proliferation of cancer cells, which can help to slow down or stop the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine in lab experiments has several advantages. This compound is relatively easy to synthesize and can be obtained in high yields and purity. It also exhibits potent antitumor activity, which makes it an attractive candidate for use in cancer research.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is that it can be toxic to normal cells at high concentrations. This can make it challenging to use this compound in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for the use of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine in scientific research. One potential direction is the development of new analogs of this compound that exhibit improved potency and selectivity. Another potential direction is the use of this compound in combination with other drugs to enhance its antitumor activity.
Conclusion:
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine is a promising compound that has potential applications in various scientific research fields. Its unique structure and potent antitumor activity make it an attractive candidate for use in cancer research. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine involves the reaction of cyclopropylmethylamine with naphthalen-2-yl chloromethyl ketone in the presence of a base. The resulting intermediate is then treated with a reagent such as sodium azide to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It works by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-15-9-17(8-7-14(15)3-1)19-12-16-11-18(16)10-13-5-6-13/h1-4,7-9,13,16H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRELQWREGBNTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

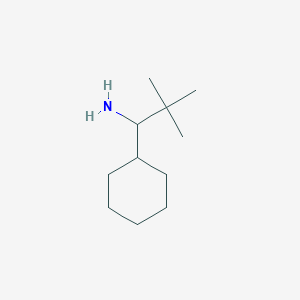
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)

![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
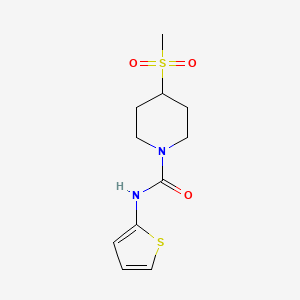
![2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2617629.png)
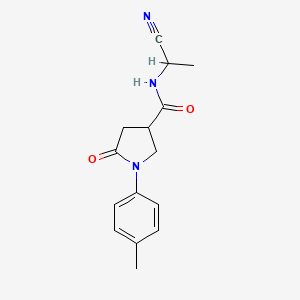
![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)
![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)
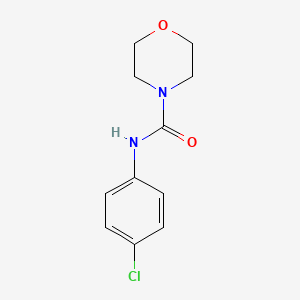
![8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617643.png)